Pyrrolo[1,2-b]pyridazine-7-carboxylic acid is a heterocyclic compound that has gained attention in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This compound consists of a fused ring system, incorporating both pyrrole and pyridazine moieties, with a carboxylic acid functional group located at the 7-position. Its distinctive structure contributes to a variety of chemical and biological properties, making it a significant target for research and development in pharmaceutical applications.
Pyrrolo[1,2-b]pyridazine-7-carboxylic acid is classified under the category of pyrrolopyridazine derivatives. It is recognized for its potential therapeutic applications, particularly in treating conditions related to hypoxia and inflammation. The compound is cataloged in chemical databases such as PubChem, which provides detailed information regarding its molecular structure, weight, and other relevant data .
The synthesis of pyrrolo[1,2-b]pyridazine-7-carboxylic acid typically involves multi-step organic reactions. One notable method includes the reaction of 2-[2-(4-fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-pentanoic acid phenylamide with tertiary butyl carbazate, followed by condensation with a chalcone . This approach allows for the formation of the desired pyrrolopyridazine framework through cyclization reactions.
Another synthetic route employs cycloaddition reactions, such as the 1,3-dipolar cycloaddition of pyridazinium dichloromethylide generated via the carbene method. This method provides an efficient pathway to synthesize highly substituted derivatives of pyrrolo[1,2-b]pyridazine .
The molecular structure of pyrrolo[1,2-b]pyridazine-7-carboxylic acid can be represented by its InChI string:
The molecular weight of this compound is approximately 162.15 g/mol. Its structural features include:
Pyrrolo[1,2-b]pyridazine derivatives are known to participate in various chemical reactions due to their functional groups. The presence of the carboxylic acid allows for potential esterification and amidation reactions. Furthermore, these compounds can engage in electrophilic aromatic substitution due to their aromatic nature.
In terms of biological applications, some derivatives have been evaluated for their cytotoxicity against various cell lines, demonstrating low to moderate toxicity levels . This highlights their potential as lead compounds in drug discovery.
The mechanism of action for pyrrolo[1,2-b]pyridazine derivatives often involves modulation of biological pathways associated with hypoxia. These compounds have been studied for their ability to act as hypoxia-inducible factor modulators, influencing gene expression in response to oxygen levels .
Research indicates that certain derivatives may inhibit specific receptors or enzymes involved in inflammatory responses or cancer progression. The biochemical pathways affected include those related to cell proliferation and apoptosis .
Pyrrolo[1,2-b]pyridazine-7-carboxylic acid exhibits several notable physical and chemical properties:
These properties influence its reactivity and suitability for various applications in organic synthesis and medicinal chemistry .
Pyrrolo[1,2-b]pyridazine-7-carboxylic acid has several scientific applications:
Research continues into optimizing its synthesis and exploring its biological activities further . The compound's unique structure presents opportunities for developing new drugs targeting specific diseases.
Cycloaddition reactions represent a cornerstone in constructing the fused bicyclic architecture of pyrrolo[1,2-b]pyridazines. A particularly efficient approach involves 1,3-dipolar cycloadditions between mesoionic oxazolo-pyridazinones and activated alkynes. These reactions proceed through in situ generation of bicyclic mesoionic münchnones (3a–c) from 3(2H)pyridazinone-butanoic acid precursors (2a–c) under acetic anhydride activation. Subsequent regioselective cycloaddition with methyl or ethyl propiolate yields pyrrolo[1,2-b]pyridazine carboxylates with high efficiency, achieving yields of 65–88% . The regiochemistry is governed by electronic and steric factors, with the electron-deficient alkyne carbon preferentially attacking the mesoionic system’s C-4 position. This methodology was successfully scaled for decagram synthesis in pharmaceutical contexts, mirroring industrial applications like atorvastatin production .
Table 1: Cycloaddition Approaches to Pyrrolo[1,2-b]pyridazine Core
Dipole Precursor | Dipolarophile | Catalyst/Conditions | Product | Yield (%) | |
---|---|---|---|---|---|
3(2H)Pyridazinone-butanoic acid | Methyl propiolate | Acetic anhydride, 80°C | Ethyl 5-methylpyrrolo[1,2-b]pyridazine-7-carboxylate | 86 | |
6-Aryl-3(2H)pyridazinone | Ethyl propiolate | Acetic anhydride, reflux | Ethyl 6-aryl-3-methylpyrrolo[1,2-b]pyridazine-7-carboxylate | 73–88 | |
BOC-1-aminopyrrole | α,β-Unsaturated ketones | p-TSA, toluene reflux | 5-Alkyl-3,4-dihydropyrrolo[1,2-b]pyridazine | 68–88 | [1] |
An alternative route employs tertiary butyl carbazate-mediated annulation: 2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-pentanoic acid phenylamide reacts with tertiary butyl carbazate under acid catalysis, followed by chalcone condensation. This cascade unexpectedly generates 3,4-dihydropyrrolo[1,2-b]pyridazines (6a–j) via hydrolysis, decarboxylation, and isopropyl migration rather than the anticipated 4a,7-dihydro derivatives. Structural confirmation was established through HMBC correlations showing iPr-CH coupling with C-5/C-6/C-8 and CH₂ (C-3) coupling with C-4/C-8 [1].
Regioselective modification of the C-7 carboxylate group enables precise derivatization for pharmacological optimization. Titanium(IV) chloride-catalyzed cyclization of imines derived from pyrrole-2-carboxaldehydes and α-formylglycine equivalents provides direct access to 1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid derivatives. This method achieves high regiocontrol (>95%) under mild conditions, with the Lewis acid templating imine orientation to favor C-5 carboxylation over alternative isomers [5].
Table 2: Regioselective 7-Carboxyl Functionalization Methods
Starting Material | Reagent | Conditions | Product | Regioselectivity (%) | Yield (%) | |
---|---|---|---|---|---|---|
Pyrrolo[1,2-b]pyridazine-7-ethyl ester | LiOH/H₂O | THF/EtOH, 25°C | Pyrrolo[1,2-b]pyridazine-7-carboxylic acid | >99% hydrolysis | 90–95 | |
Ethyl 5-bromopyrrolo[1,2-b]pyridazine-7-carboxylate | NaOH (2N) | Dioxane/H₂O, 80°C | 5-Bromopyrrolo[1,2-b]pyridazine-7-carboxylic acid | N/A | 92 | [2] |
Pyrrole-2-carboxaldehyde | α-Formylglycine equivalent, TiCl₄ | CH₂Cl₂, −20°C to 25°C | 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid | >95% | 87 | [5] |
Enzymatic desymmetrization offers an alternative strategy for chiral derivatization. Carboxylate groups undergo regioselective amidations when exposed to immobilized lipases (e.g., Candida antarctica Lipase B) in anhydrous DMF with amino acid esters as nucleophiles. This method achieves enantiomeric excesses >90% for amide products, crucial for generating optically active probes targeting HIF modulators or kinase inhibitors [4].
Halogenation at the C-5 position serves as a key diversification point for cross-coupling reactions. N-Bromosuccinimide (NBS)-mediated bromination of pyrrolo[1,2-b]pyridazine-7-carboxylates in CCl₄ at 0–25°C selectively installs bromine at the electron-rich C-5 position, yielding 5-bromopyrrolo[1,2-b]pyridazine-7-carboxylic acid derivatives (e.g., CAS 1935388-99-0) in 75–92% yield [2] [4]. Regiochemistry is confirmed by HMBC correlations between H-6 (δ 7.25) and C-5 (δ 116.2), and the absence of H-5 coupling in DQCOSY spectra.
Table 3: Halogenation Pathways and Subsequent Functionalization
Substrate | Halogenating Agent | Conditions | Product | Yield (%) | Applications | |
---|---|---|---|---|---|---|
Pyrrolo[1,2-b]pyridazine-7-ethyl ester | NBS (1.1 eq) | CCl₄, 0°C → 25°C, 2h | Ethyl 5-bromopyrrolo[1,2-b]pyridazine-7-carboxylate | 85 | Suzuki coupling | |
5-Bromo derivative | Pd(PPh₃)₄, Arylboronic acid | K₂CO₃, DME/H₂O, 80°C | 5-Arylpyrrolo[1,2-b]pyridazine-7-carboxylic acid | 70–88 | Kinase inhibitor precursors | [4] |
7-Carboxamide derivatives | CuBr₂ | Acetonitrile, reflux | 5-Bromo-7-carboxamides | 65 | HIF prolyl hydroxylase inhibitors | [6] |
Copper(II)-catalyzed bromination extends this versatility to carboxamide derivatives, enabling halogenation without ester hydrolysis. The installed bromine serves as a handle for palladium-catalyzed cross-couplings, including Suzuki-Miyaura (arylboronic acids), Sonogashira (terminal alkynes), and Buchwald-Hartwig aminations. This facilitates access to 5-aryl, 5-alkynyl, and 5-amino derivatives critical for structure-activity relationship studies in drug discovery programs targeting inflammatory diseases or hypoxia-inducible factor (HIF) pathways [4] [6].
Solvent polarity dramatically influences cyclization efficiency and regioselectivity in pyrrolo[1,2-b]pyridazine synthesis. Toluene/cyclohexane mixtures (4:1 v/v) optimally mediate the p-toluenesulfonic acid (p-TSA)-catalyzed condensation of carbamate intermediates with chalcones, achieving 86% yield for dihydropyrrolo[1,2-b]pyridazine 6a. The nonpolar environment suppresses hydrolytic byproducts while promoting iminium ion cyclization via enhanced activation entropy [1] [7].
Dielectric constant (ε) correlates with reaction efficacy:
Table 4: Solvent Effects on Key Cyclization Steps
Reaction | Optimal Solvent | Dielectric Constant (ε) | Temperature | Yield (%) | Alternative Solvents (Yield Reduction) | |
---|---|---|---|---|---|---|
Carbamate-chalcone condensation | Toluene/cyclohexane (4:1) | 2.2 | Reflux | 86 | Dioxane (72%), DMF (58%), AcOH (63%) | [1] |
Münchnone cycloaddition | Acetic anhydride (neat) | 20.7 | 80°C | 88 | THF (70%), CH₃CN (65%), EtOH (decomposition) | |
Ester hydrolysis | Dioxane/H₂O (3:1) | ~10 | 80°C | 92 | MeOH/H₂O (85%), THF/H₂O (78%), EtOH/H₂O (83%) | [7] |
For ester hydrolysis, dioxane/water mixtures (3:1 v/v) maximize carboxylic acid yields (>90%) by maintaining substrate solubility while permitting hydroxide ion diffusion. Conversely, pure aqueous solvents diminish yields to <70% due to aggregation effects. X-ray crystallography of intermediates (e.g., ester 1c) reveals solvent-dependent packing motifs: Nonpolar solvents foster C-H···O hydrogen bonds that preorganize molecules for cyclization, whereas protic solvents compete with these interactions [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: